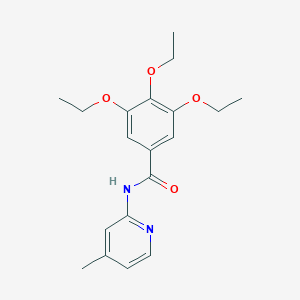
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide, also known as TMB, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB is a benzamide derivative that has been shown to have a range of biological effects, including the ability to modulate certain receptors in the brain. In
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to modulate certain receptors in the brain, specifically the sigma-1 receptor. This receptor has been implicated in a range of neurological disorders, including depression, anxiety, and schizophrenia. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a high affinity for the sigma-1 receptor and can modulate its activity in vitro and in vivo. This makes 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for these disorders.
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and mitochondrial function. By modulating the activity of this receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can potentially have a range of biological effects.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress. 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These effects make 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide a potential candidate for the development of new treatments for a range of diseases, including neurodegenerative disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to modulate the sigma-1 receptor. However, one limitation of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the development of new treatments for neurological disorders, such as depression, anxiety, and schizophrenia, that target the sigma-1 receptor. Another area of interest is the potential use of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide as a tool for studying the role of the sigma-1 receptor in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide and its potential effects on other receptors and cellular processes.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 3,4,5-triethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide can be improved by optimizing the reaction conditions, such as the solvent and temperature used.
Propiedades
Nombre del producto |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
|---|---|
Fórmula molecular |
C19H24N2O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-5-23-15-11-14(12-16(24-6-2)18(15)25-7-3)19(22)21-17-10-13(4)8-9-20-17/h8-12H,5-7H2,1-4H3,(H,20,21,22) |
Clave InChI |
VFRMRZIUTCLEDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)
![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)


